molecular formula C18H17N3OS B11703860 4-Ethoxybenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone

4-Ethoxybenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone

Cat. No.: B11703860
M. Wt: 323.4 g/mol
InChI Key: OXGHQTGAVLVVJC-XDHOZWIPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethoxybenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone is a chemical compound that belongs to the class of hydrazones Hydrazones are a group of organic compounds characterized by the presence of the functional group R1R2C=NNH2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxybenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone typically involves the condensation reaction between 4-ethoxybenzaldehyde and 4-phenyl-1,3-thiazol-2-ylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxybenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the hydrazone.

    Reduction: Amines and related reduced products.

    Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

4-Ethoxybenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential antimicrobial, antifungal, and anticancer properties. It can act as a lead compound for the development of new therapeutic agents.

    Materials Science: The compound’s unique structural properties make it a candidate for use in the development of novel materials, such as organic semiconductors and sensors.

    Biological Research: It is used in studies related to enzyme inhibition and protein interactions, providing insights into biochemical pathways and mechanisms.

Mechanism of Action

The mechanism of action of 4-Ethoxybenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can disrupt biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxybenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone
  • 4-Ethylbenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone
  • 4-Chlorobenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone

Uniqueness

4-Ethoxybenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance the compound’s solubility in organic solvents and may also affect its interaction with biological targets, potentially leading to different pharmacological profiles compared to similar compounds.

Properties

Molecular Formula

C18H17N3OS

Molecular Weight

323.4 g/mol

IUPAC Name

N-[(E)-(4-ethoxyphenyl)methylideneamino]-4-phenyl-1,3-thiazol-2-amine

InChI

InChI=1S/C18H17N3OS/c1-2-22-16-10-8-14(9-11-16)12-19-21-18-20-17(13-23-18)15-6-4-3-5-7-15/h3-13H,2H2,1H3,(H,20,21)/b19-12+

InChI Key

OXGHQTGAVLVVJC-XDHOZWIPSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=N/NC2=NC(=CS2)C3=CC=CC=C3

Canonical SMILES

CCOC1=CC=C(C=C1)C=NNC2=NC(=CS2)C3=CC=CC=C3

Origin of Product

United States

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